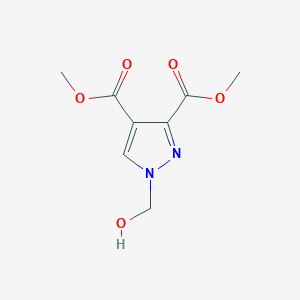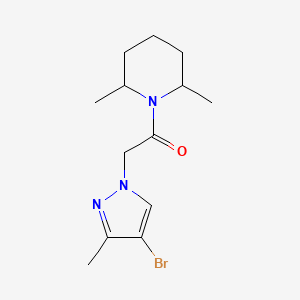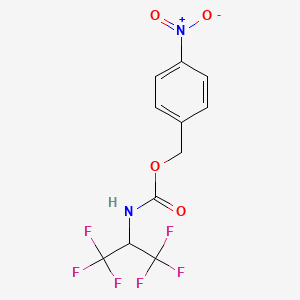
Dimethyl 1-(hydroxymethyl)-1H-pyrazole-3,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 1-(hydroxymethyl)-1H-pyrazole-3,4-dicarboxylate is an organic compound belonging to the pyrazole family This compound is characterized by its unique structure, which includes a pyrazole ring substituted with dimethyl groups and a hydroxymethyl group, along with two ester functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1-(hydroxymethyl)-1H-pyrazole-3,4-dicarboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a formylation reaction, where formaldehyde is reacted with the pyrazole derivative in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid groups with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield the dimethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Key considerations include the optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high purity and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 1-(hydroxymethyl)-1H-pyrazole-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The pyrazole ring can participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Dimethyl 1-(carboxymethyl)-1H-pyrazole-3,4-dicarboxylate.
Reduction: Dimethyl 1-(hydroxymethyl)-1H-pyrazole-3,4-dimethanol.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Dimethyl 1-(hydroxymethyl)-1H-pyrazole-3,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which Dimethyl 1-(hydroxymethyl)-1H-pyrazole-3,4-dicarboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or DNA. The hydroxymethyl and ester groups play crucial roles in its binding affinity and specificity, influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl 1H-pyrazole-3,4-dicarboxylate: Lacks the hydroxymethyl group, which may affect its reactivity and applications.
1-(Hydroxymethyl)-1H-pyrazole-3,4-dicarboxylic acid: Contains carboxylic acid groups instead of esters, influencing its solubility and reactivity.
Dimethyl 1-(hydroxymethyl)-1H-pyrazole-5-carboxylate: Differently substituted pyrazole derivative with distinct chemical properties.
Uniqueness
Dimethyl 1-(hydroxymethyl)-1H-pyrazole-3,4-dicarboxylate is unique due to the presence of both hydroxymethyl and ester groups, which confer specific reactivity and versatility in various chemical reactions. This makes it a valuable compound in synthetic chemistry and its related fields.
Eigenschaften
Molekularformel |
C8H10N2O5 |
|---|---|
Molekulargewicht |
214.18 g/mol |
IUPAC-Name |
dimethyl 1-(hydroxymethyl)pyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C8H10N2O5/c1-14-7(12)5-3-10(4-11)9-6(5)8(13)15-2/h3,11H,4H2,1-2H3 |
InChI-Schlüssel |
DNOFQMIKBLEGOZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CN(N=C1C(=O)OC)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-bromo-4-{(Z)-[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-methoxyphenoxy)acetonitrile](/img/structure/B10900949.png)
![3-[(acetyloxy)methyl]-7-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10900969.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10900975.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B10900979.png)
![N'-[(E)-(2-bromophenyl)methylidene]-2-(4-ethylphenoxy)acetohydrazide](/img/structure/B10900984.png)
![Methyl(([1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-YL]methyl))amine](/img/structure/B10900993.png)


![2-(5-bromo-2-methoxy-4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenoxy)-N-phenylacetamide](/img/structure/B10901007.png)
![N-[N'-cyclopentyl-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]acetamide](/img/structure/B10901013.png)
![2,2,2-trifluoro-N-(3-{(1Z)-1-[2-(thiophen-2-ylcarbonyl)hydrazinylidene]ethyl}phenyl)acetamide](/img/structure/B10901021.png)
![Methyl 2-[(methoxycarbonyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B10901047.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-3,4,5-trihydroxybenzohydrazide](/img/structure/B10901054.png)
![6-Ethyl-2-({[(2-iodophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B10901055.png)
